5-(3,4-Difluorophenyl)nicotinamide
Overview
Description
5-(3,4-Difluorophenyl)nicotinamide: is a chemical compound characterized by a nicotinamide core structure with a 3,4-difluorophenyl group attached to the 5-position
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with nicotinamide and 3,4-difluorophenylboronic acid.
Reaction Conditions: The reaction is often carried out using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, under an inert atmosphere with a base like potassium carbonate in a suitable solvent like toluene or water[_{{{CITATION{{{_2{4-[[[5-(3,4-Difluorophenyl | Sigma-Aldrich - MilliporeSigma.
Industrial Production Methods:
Scale-Up: Industrial production involves optimizing reaction conditions to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like manganese dioxide (MnO2) to introduce oxygen functionalities.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: MnO2 in dry dichloromethane (CH2Cl2).
Reduction: LiAlH4 in ether.
Substitution: Nucleophiles like amines or alcohols in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand the interaction of difluorophenyl groups with biological targets. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The difluorophenyl group enhances binding affinity and selectivity towards these targets, leading to desired biological or chemical outcomes.
Comparison with Similar Compounds
3,4-Difluorophenylacetamide
5-(3,4-Difluorophenyl)pyridine
3,4-Difluorophenylboronic acid
Uniqueness: Compared to these compounds, 5-(3,4-Difluorophenyl)nicotinamide exhibits unique chemical and biological properties due to its specific structural features, making it a valuable compound in various applications.
Properties
IUPAC Name |
5-(3,4-difluorophenyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N2O/c13-10-2-1-7(4-11(10)14)8-3-9(12(15)17)6-16-5-8/h1-6H,(H2,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOZZFIXPIWKDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CN=C2)C(=O)N)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70653840 | |
Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1125429-25-5 | |
Record name | 5-(3,4-Difluorophenyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70653840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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